Tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane
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Overview
Description
Tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a chlorinated and fluorinated phenoxy group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane typically involves the reaction of 4-chloro-2,3-difluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding a more simplified structure.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenoxy compounds.
Scientific Research Applications
Tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the tert-butyl and dimethylsilane groups can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl(4-chloro-2,3-difluorophenoxy)dimethylsilane.
4-Chloro-2,3-difluorophenol: The phenolic starting material for the synthesis.
tert-Butyl(dimethyl)silyl ether: A related compound used as a protecting group in organic synthesis.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both chlorine and fluorine atoms on the phenoxy ring enhances its potential for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl-(4-chloro-2,3-difluorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClF2OSi/c1-12(2,3)17(4,5)16-9-7-6-8(13)10(14)11(9)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPIVXKXNASMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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